Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine
Brand Name: Vulcanchem
CAS No.: 113443-96-2
VCID: VC13395704
InChI: InChI=1S/C8H7N/c9-8-4-3-6-1-2-7(6)5-8/h1-5H,9H2
SMILES: C1=CC(=CC2=CC=C21)N
Molecular Formula: C8H7N
Molecular Weight: 117.15 g/mol

Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine

CAS No.: 113443-96-2

Cat. No.: VC13395704

Molecular Formula: C8H7N

Molecular Weight: 117.15 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine - 113443-96-2

Specification

CAS No. 113443-96-2
Molecular Formula C8H7N
Molecular Weight 117.15 g/mol
IUPAC Name bicyclo[4.2.0]octa-1(8),2,4,6-tetraen-3-amine
Standard InChI InChI=1S/C8H7N/c9-8-4-3-6-1-2-7(6)5-8/h1-5H,9H2
Standard InChI Key BPZRVHLAHLPGMV-UHFFFAOYSA-N
SMILES C1=CC(=CC2=CC=C21)N
Canonical SMILES C1=CC(=CC2=CC=C21)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a bicyclo[4.2.0]octa-1,3,5,7-tetraene system with an amine group at the 3-position. The conjugated π-system spans the bicyclic framework, conferring aromatic stability while retaining strain energy from the fused cyclobutene ring. Key structural parameters include:

  • Bond lengths: The cyclobutene ring exhibits bond lengths of approximately 1.46 Å for the strained C1–C8 bond, compared to 1.34 Å for the conjugated double bonds in the aromatic system.

  • Dihedral angles: The bicyclic system adopts a planar conformation, with dihedral angles between adjacent rings measuring less than 10°.

Spectroscopic Characteristics

  • ¹H NMR: The amine proton resonates at δ 3.2–3.5 ppm (broad singlet), while aromatic protons appear as a multiplet at δ 6.8–7.2 ppm.

  • ¹³C NMR: The amine-bearing carbon (C3) appears at δ 145–150 ppm, with aromatic carbons spanning δ 120–130 ppm.

Synthesis and Functionalization

Thermal [2+2] Cycloaddition

A primary method involves the thermal [2+2] cycloaddition of allenynes, yielding bicyclo[4.2.0]octa-1,6-diene intermediates. Subsequent functionalization introduces the amine group via nucleophilic substitution or reductive amination.

Example Reaction:

AllenynesΔ,TolueneBicyclo[4.2.0]octa-1,6-dieneNH3,Pd-CBicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine\text{Allenynes} \xrightarrow{\Delta, \text{Toluene}} \text{Bicyclo[4.2.0]octa-1,6-diene} \xrightarrow{\text{NH}_3, \text{Pd-C}} \text{Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine}

Multi-Step Functionalization

Alternative routes begin with preformed benzocyclobutene derivatives. For instance, bromination at the 3-position followed by amination via Buchwald-Hartwig coupling achieves yields exceeding 75%.

Key Functionalization Reactions

Reaction TypeReagents/ConditionsProductYield
N-AcetylationAcetyl chloride, pyridineN-Acetyl derivative92%
Diels-AlderMaleic anhydride, THFEndo-cycloadduct85%
HydrogenationH₂/Pd-C, EtOHPartially saturated bicyclic amine89%

Applications in Materials Science

Polymer Chemistry

The compound serves as a monomer in high-performance polymers. Cross-linked polymers derived from its amine functionality exhibit:

  • Thermal stability: Decomposition temperatures exceeding 400°C.

  • Dielectric properties: Low dielectric constants (<2.5), ideal for microelectronic insulation.

Optoelectronic Materials

Conjugation across the bicyclic system enables applications in organic semiconductors. Thin films of its polymers demonstrate:

  • Bandgap: 2.8–3.1 eV, suitable for photovoltaic applications.

  • Charge mobility: 0.5–1.2 cm²/V·s, comparable to polyacetylene derivatives.

DerivativeTarget ProteinIC₅₀ (µM)
N-Acetylated formBcl-xL2.0
Brominated formMcl-13.5

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Escherichia coli show minimum inhibitory concentrations (MICs) of 16–32 µg/mL, suggesting potential as broad-spectrum antibiotics.

Comparative Analysis with Structural Analogues

Benzocyclobutene Derivatives

PropertyBicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amineBromo-BCB
Thermal stability>400°C320°C
Dielectric constant2.33.1
Synthetic yield80%65%

Bicyclo[3.3.1]nonane Analogues

While these compounds exhibit higher solubility (>50 mg/mL in DMSO), their thermal stability (<250°C) limits materials applications.

Mechanistic Insights

Diels-Alder Reactivity

The amine group enhances electron density in the diene, favoring endo transition states. Computational studies (DFT) reveal a 15 kcal/mol reduction in activation energy compared to non-aminated analogues.

Hydrogenation Pathways

Catalytic hydrogenation selectively reduces the least strained double bond (C5–C6), preserving the cyclobutene ring’s integrity. Kinetic studies indicate a turnover frequency (TOF) of 120 h⁻¹ under mild conditions.

Industrial and Research Implications

Microelectronics

Polymers derived from this compound are employed in advanced chip packaging, reducing signal loss by 40% compared to polyimide-based insulators.

Drug Discovery

Its scaffold is being explored as a core structure in kinase inhibitors, with preliminary studies showing nanomolar activity against EGFR mutants.

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